

Analytical techniques for purity assessment of 2-(2-Chlorophenoxy)aniline

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)aniline

CAS No.: 56966-47-3

Cat. No.: B1601257

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Application Notes: Purity Assessment of 2-(2-Chlorophenoxy)aniline

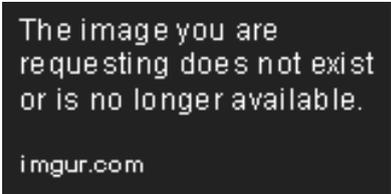
Introduction and Strategic Importance

2-(2-Chlorophenoxy)aniline is a key chemical intermediate in the synthesis of various high-value molecules, including pharmaceuticals and specialized dyes. The purity of this starting material is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final product. Process-related impurities, isomeric variants, or degradation products can lead to downstream reaction failures, introduce toxic components, or complicate regulatory approval processes.

This guide provides a comprehensive framework for the analytical techniques required to rigorously assess the purity of **2-(2-Chlorophenoxy)aniline**. We will delve into the causality behind methodological choices, offering robust, self-validating protocols tailored for researchers, scientists, and drug development professionals. The core strategy employs High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and spectroscopic methods (NMR, FTIR) for definitive structural confirmation.

Physicochemical Profile of 2-(2-Chlorophenoxy)aniline

A foundational understanding of the analyte's properties is critical for method development.

Property	Value	Source
Chemical Structure		-
CAS Number	56966-47-3	[1]
Molecular Formula	C ₁₂ H ₁₀ ClNO	[2]
Molecular Weight	219.67 g/mol	[2]
Appearance	Solid (form and color may vary)	[1]
Solubility	Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane.	General Chemical Knowledge

Note: The properties listed are for the specified **2-(2-Chlorophenoxy)aniline** isomer. The isomeric 2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) is a common potential impurity with identical molecular weight and formula, necessitating chromatographic separation.[1][2]

Understanding Potential Impurities

The purity assessment strategy is dictated by the potential impurities arising from the synthetic route. The most common synthesis is the Ullmann condensation, coupling an aminophenol with a chlorobenzene derivative.[3][4]

Common Synthesis Route: 2-Aminophenol + 1-Bromo-2-chlorobenzene → **2-(2-Chlorophenoxy)aniline**

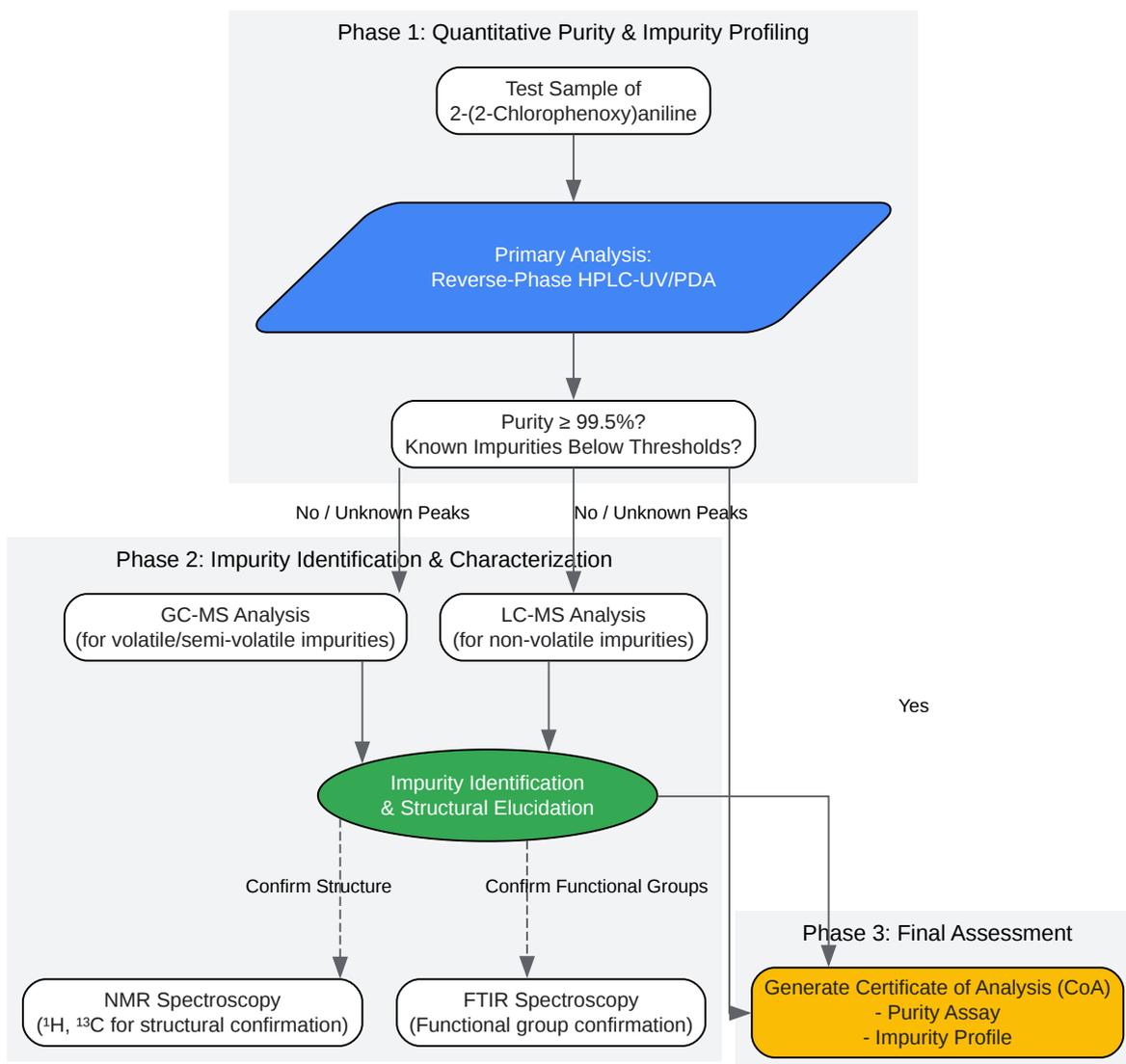
Likely Process-Related Impurities:

- Unreacted Starting Materials: 2-Aminophenol, 1-Bromo-2-chlorobenzene.
- Isomeric Impurities: 2-(4-Chlorophenoxy)aniline or 2-(3-Chlorophenoxy)aniline, arising from impurities in the chlorobenzene starting material.

- By-products: Diphenylether, 2,2'-dichloroazoxybenzene, and other products from side reactions.
- Degradation Products: Oxidized or hydrolyzed species formed during synthesis or storage.

Integrated Analytical Workflow

A multi-faceted approach is essential for a comprehensive purity profile. The workflow below outlines the logical progression from routine purity checks to in-depth impurity characterization.



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Caption: Integrated workflow for purity assessment of **2-(2-Chlorophenoxy)aniline**.

Core Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Causality: HPLC is the preferred method for purity quantification due to its high resolution, sensitivity, and suitability for non-volatile aromatic compounds like **2-(2-Chlorophenoxy)aniline**. A reverse-phase C18 column is chosen for its excellent ability to separate nonpolar to moderately polar compounds based on hydrophobicity. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for peak purity assessment and preliminary identification of impurities.

Protocol: RP-HPLC with PDA Detection

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
 - Chromatography Data System (CDS) for data acquisition and processing.
- Chromatographic Conditions:
 - Column: C18, 150 mm x 4.6 mm, 5 μ m particle size (or similar).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the aniline amine group, leading to sharper, more symmetrical peaks.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution:

Time (min)	% Mobile Phase B
0.0	40
20.0	80
25.0	80
25.1	40

| 30.0 | 40 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
- Detection: PDA detector, monitoring at 225 nm. Spectra acquired from 200-400 nm.
- Injection Volume: 10 µL.
- Sample and Standard Preparation:
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Standard Solution: Accurately weigh ~10 mg of **2-(2-Chlorophenoxy)aniline** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
 - Sample Solution: Prepare the test sample in the same manner as the standard solution.
- Data Analysis and Purity Calculation:
 - Integrate all peaks in the chromatogram of the sample solution.
 - Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

- Trustworthiness Check: Use the PDA to perform a peak purity analysis on the main peak to check for co-eluting impurities.
- Method Validation: This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] Validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Causality: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.[7] It is particularly effective for identifying starting materials and low molecular weight by-products that might be present. The mass spectrometer provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for compound identification. Direct injection is often possible for anilines, avoiding time-consuming derivatization.[8]

Protocol: GC-MS Analysis

- Instrumentation:
 - Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
- Chromatographic and MS Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness. Rationale: A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of analytes.
 - Carrier Gas: Helium, constant flow at 1.2 mL/min.
 - Injector Temperature: 280 °C.
 - Oven Temperature Program:
 - Initial: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 300 °C.

- Hold: 5 min at 300 °C.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40 - 450 m/z.
- Sample Preparation:
 - Prepare a ~1 mg/mL solution of the **2-(2-Chlorophenoxy)aniline** sample in Dichloromethane or Ethyl Acetate.
- Data Analysis:
 - Identify peaks in the total ion chromatogram (TIC).
 - Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification.
 - Confirm identifications by comparing retention times and mass spectra with authentic reference standards where available. The quantitative ion for aniline itself is m/z 93.[9]

Spectroscopic Confirmation (NMR & FTIR)

Causality: While chromatography assesses purity, it does not provide absolute structural proof. NMR is the gold standard for unambiguous structure elucidation, while FTIR provides confirmation of key functional groups.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 500 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- Analysis:

- Acquire a ^1H NMR spectrum. The protons of the amino group ($-\text{NH}_2$) in aniline derivatives typically appear as a broad singlet.^{[10][11]} The aromatic protons will show complex splitting patterns characteristic of the di-substituted rings.
- Acquire a ^{13}C NMR spectrum to confirm the number of unique carbon environments.
- Interpretation: Compare the observed chemical shifts, integration values, and coupling patterns with the expected structure of **2-(2-Chlorophenoxy)aniline** to confirm its identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid, non-destructive technique requiring minimal sample preparation.^[12]
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Analysis: Acquire the spectrum from 4000 to 400 cm^{-1} .
- Interpretation: Confirm the presence of characteristic absorption bands:
 - N-H Stretch: Two bands (symmetric and asymmetric) in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
 - C-O-C Stretch: Strong band around $1200\text{-}1250\text{ cm}^{-1}$, characteristic of the aryl ether linkage.
 - C-Cl Stretch: Band in the $1000\text{-}1100\text{ cm}^{-1}$ region.
 - Aromatic C=C Stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

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